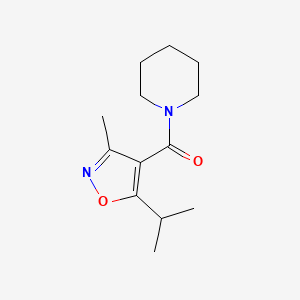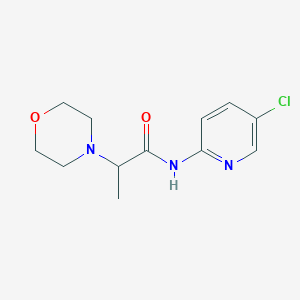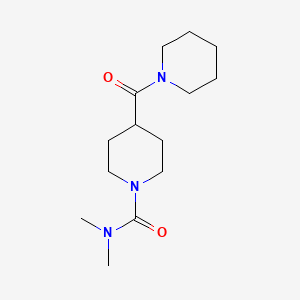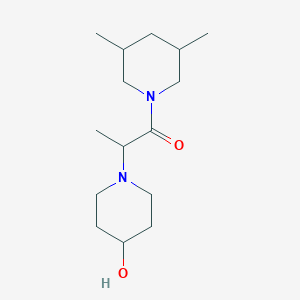
(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone, also known as MPMP, is a synthetic compound that has shown potential as a research tool in various scientific fields.
作用机制
The exact mechanism of action of (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone is not fully understood, but it is thought to act as a positive allosteric modulator of the mu-opioid receptor, which is involved in pain perception and regulation. It may also interact with other receptors and neurotransmitters in the brain and spinal cord.
Biochemical and Physiological Effects:
Studies have shown that (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone can reduce pain and inflammation in animal models, possibly through its interaction with the mu-opioid receptor. It has also been shown to have sedative effects and may affect the cardiovascular system.
实验室实验的优点和局限性
One advantage of (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone as a research tool is its potential as a new analgesic and anti-inflammatory medication. It may also be useful in studying the mu-opioid receptor and its role in pain regulation. However, its effects on other receptors and neurotransmitters may complicate its use in certain experiments, and more research is needed to fully understand its mechanism of action.
未来方向
There are several potential future directions for research on (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone, including:
1. Further studies on its mechanism of action and interactions with other receptors and neurotransmitters.
2. Development of new pain medications based on (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone.
3. Investigation of its potential as a treatment for other conditions, such as anxiety or depression.
4. Exploration of its effects on the cardiovascular system and other physiological processes.
5. Development of new synthetic methods for (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone and related compounds.
In conclusion, (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone is a synthetic compound that has shown potential as a research tool in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand its potential as a new analgesic and anti-inflammatory medication and its effects on other physiological processes.
合成方法
(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone can be synthesized through a multi-step process involving the reaction of piperidine with 3-methyl-2-butanone to form 1-(piperidin-1-yl)-3-methyl-2-butanone, which is then reacted with ethyl oxalyl chloride to produce (3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone.
科学研究应用
(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone has been studied for its potential as a research tool in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit both analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications.
属性
IUPAC Name |
(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)12-11(10(3)14-17-12)13(16)15-7-5-4-6-8-15/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAQOSHJOMLOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)N2CCCCC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol](/img/structure/B7506309.png)
![3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7506313.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine](/img/structure/B7506330.png)
![2-[(4-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506334.png)
![4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B7506339.png)

![1-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7506348.png)
![(2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7506350.png)
![Methyl 6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B7506355.png)
![2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7506361.png)
